11-(2,4-dimethoxyphenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Description
This compound belongs to the class of organic compounds known as benzodiazepines . These are organic compounds containing a benzene ring fused to either isomers of diazepine (unsaturated seven-member heterocycle with two nitrogen atoms replacing two carbon atoms) . It has a molecular formula of C23H26N2O3 , an average mass of 378.464 Da, and a monoisotopic mass of 378.194336 Da .
Synthesis Analysis
The compound can be synthesized using a microwave-assisted method . This involves the use of silica-supported fluoroboric acid as a catalyst . The synthesis yields a yellowish solid .Molecular Structure Analysis
The compound’s structure includes a benzene ring fused to a diazepine . The diazepine is unsaturated and seven-membered, with two nitrogen atoms replacing two carbon atoms .Chemical Reactions Analysis
The compound has been found to exhibit antioxidant potential . In a DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, it showed IC 50 values ranging from 76 to 489 nM .Physical and Chemical Properties Analysis
The compound is a yellowish solid . It has a melting point of 174–176 °C . Its 1H NMR (CDCl3, 500 MHz, δ) values are: 1.05–1.10 (6H, m, -CH3), 2.13–2.21 (2H, m, -CH2-), 2.42–2.50 (2H, m, -CH2-), 5.91 (1H, s, -CH-), 6.69–6.72 (2H, m, ArH), 6.76–6.80 (2H, m) .Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-(2,4-dimethoxyphenyl)-9,9-dimethyl-5-(2-methylpropanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O4/c1-16(2)26(31)29-21-10-8-7-9-19(21)28-20-14-27(3,4)15-22(30)24(20)25(29)18-12-11-17(32-5)13-23(18)33-6/h7-13,16,25,28H,14-15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIZRPPVKJKMQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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